molecular formula C2HN5 B1619336 5-Cyanotetrazole CAS No. 74418-40-9

5-Cyanotetrazole

Cat. No.: B1619336
CAS No.: 74418-40-9
M. Wt: 95.06 g/mol
InChI Key: CKDZEXUCUNHQIY-UHFFFAOYSA-N
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Description

5-Cyanotetrazole is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The compound is characterized by the presence of a cyano group (-CN) attached to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyanotetrazole can be synthesized through several methods. One common method involves the 1,3-dipolar cycloaddition reaction of azides with nitriles. This reaction is typically carried out under controlled conditions to ensure the formation of the tetrazole ring . Another method involves the treatment of 1-cyanoformimidic acid hydrazide with nitrous acid, which leads to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metallic azides instead of hydrazonic acid in the presence of sulfur dioxide. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanotetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce aminotetrazoles .

Comparison with Similar Compounds

Comparison: this compound is unique due to its cyano group, which imparts distinct chemical and physical properties. Compared to 5-aminotetrazole, this compound has a higher electron-withdrawing capacity, making it more reactive in certain chemical reactions. Its high nitrogen content and stability also make it a valuable compound in the field of energetic materials .

Properties

IUPAC Name

2H-tetrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HN5/c3-1-2-4-6-7-5-2/h(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZEXUCUNHQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225433
Record name 5-Cyanotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74418-40-9
Record name 5-Cyanotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074418409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyanotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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